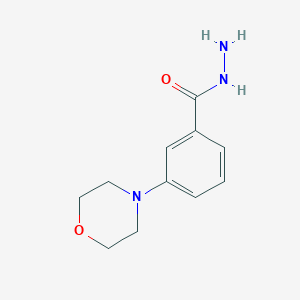

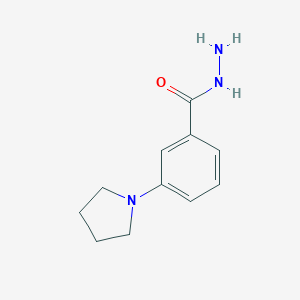

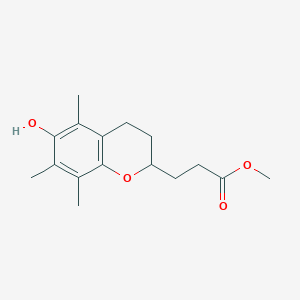

2,5,7,8-Tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman

概要

説明

α-カルボキシエチル-6-ヒドロキシクロマンは、ビタミンEの一種であるα-トコフェロールの代謝産物です。この化合物は様々な生物系に見られ、その抗酸化作用で知られています。 これは、α-トコフェロールの水溶性誘導体であり、酸化ストレスに対する体の防御に役割を果たしています .

作用機序

α-カルボキシエチル-6-ヒドロキシクロマンの作用機序は、その抗酸化作用に関与しています . これは、電子を寄与することでフリーラジカルを中和し、細胞や組織への酸化損傷を防ぎます。この化合物は、脂質、タンパク質、DNAなどの様々な分子標的と相互作用して、その保護効果を発揮します。

類似化合物の比較

α-カルボキシエチル-6-ヒドロキシクロマンは、γ-カルボキシエチル-6-ヒドロキシクロマンなどの他のカルボキシエチル-6-ヒドロキシクロマン化合物に似ています . これは、そのアナログとは異なるユニークな特性を持っています:

抗酸化力: α-カルボキシエチル-6-ヒドロキシクロマンは、γ-カルボキシエチル-6-ヒドロキシクロマンに比べて、抗酸化力がわずかに低くなっています。

生物活性: これは、異なる生物活性と分子標的との相互作用を示します。

代謝経路: α-カルボキシエチル-6-ヒドロキシクロマンの代謝経路と排泄速度は、そのアナログとは異なります。

類似する化合物には、以下が含まれます:

- γ-カルボキシエチル-6-ヒドロキシクロマン

- δ-カルボキシエチル-6-ヒドロキシクロマン

生化学分析

Biochemical Properties

2,5,7,8-Tetramethyl-2-(2’-carboxyethyl)-6-hydroxychroman interacts with a variety of enzymes, proteins, and other biomolecules. As an antioxidant, it may help protect cell membranes from reactive oxygen species

Cellular Effects

The effects of 2,5,7,8-Tetramethyl-2-(2’-carboxyethyl)-6-hydroxychroman on various types of cells and cellular processes are complex and multifaceted. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2,5,7,8-Tetramethyl-2-(2’-carboxyethyl)-6-hydroxychroman involves its antioxidant properties. It can donate a hydrogen atom to reduce free radicals, thereby protecting cell membranes from oxidative damage . It may also interact with various biomolecules, potentially influencing enzyme activity and gene expression .

Metabolic Pathways

2,5,7,8-Tetramethyl-2-(2’-carboxyethyl)-6-hydroxychroman is involved in the metabolic pathways related to the metabolism of Vitamin E . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

準備方法

α-カルボキシエチル-6-ヒドロキシクロマンは、リナロールから始まる一連の化学反応によって合成することができます。 合成経路には、以下のステップが含まれます :

リナロールの酸化: リナロールは、ジクロロメタン中、0℃で3-クロロ過安息香酸を用いて酸化され、γ-メチル-γ-ビニルブチロラクトンを生成します。

環化: 次に、中間体は、p-トルエンスルホン酸一水和物を使用して環化されます。

精製: 生成物は、シリカゲルカラムクロマトグラフィーを使用して精製されます。

最終反応: 精製された中間体は、三フッ化ホウ素エーテル錯体の存在下で、トリメチルヒドロキノンと反応して、α-カルボキシエチル-6-ヒドロキシクロマンを生成します。

化学反応の分析

α-カルボキシエチル-6-ヒドロキシクロマンは、様々な化学反応を起こし、これには以下が含まれます :

酸化: これは、異なる代謝産物を形成するために酸化することができます。

還元: これは、特定の条件下で還元することができます。

置換: これは、様々な試薬と置換反応を起こすことができます。これらの反応で使用される一般的な試薬には、クロム酸ピリジニウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究の応用

α-カルボキシエチル-6-ヒドロキシクロマンは、いくつかの科学研究の応用があります :

抗酸化研究: これは、その抗酸化作用とそのフリーラジカルを捕捉する能力について研究されています。

バイオマーカー研究: これは、栄養学的研究におけるビタミンEの摂取量とステータスのバイオマーカーとして使用されています。

医学研究: これは、心臓血管疾患や癌などの酸化ストレス関連疾患の予防における潜在的な役割について調査されています。

産業応用: これは、栄養補助食品や機能性食品の製剤に使用されています。

科学的研究の応用

.alpha.-Carboxyethyl-6-hydroxychroman has several scientific research applications :

Antioxidant Research: It is studied for its antioxidant properties and its ability to scavenge free radicals.

Biomarker Studies: It is used as a biomarker for vitamin E intake and status in nutritional studies.

Medical Research: It is investigated for its potential role in preventing oxidative stress-related diseases, such as cardiovascular diseases and cancer.

Industrial Applications: It is used in the formulation of dietary supplements and functional foods.

類似化合物との比較

.alpha.-Carboxyethyl-6-hydroxychroman is similar to other carboxyethyl-6-hydroxychroman compounds, such as gamma-carboxyethyl-6-hydroxychroman . it has unique properties that distinguish it from its analogs:

Antioxidant Potency: .alpha.-carboxyethyl-6-hydroxychroman has a slightly lower antioxidant potency compared to gamma-carboxyethyl-6-hydroxychroman.

Biological Activity: It exhibits different biological activities and interactions with molecular targets.

Metabolic Pathways: The metabolic pathways and excretion rates of .alpha.-carboxyethyl-6-hydroxychroman differ from those of its analogs.

Similar compounds include:

- Gamma-carboxyethyl-6-hydroxychroman

- Delta-carboxyethyl-6-hydroxychroman

特性

IUPAC Name |

3-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-9-10(2)15-12(11(3)14(9)19)5-7-16(4,20-15)8-6-13(17)18/h19H,5-8H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXODOWFEFKOVSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCC(=O)O)C(=C1O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | alpha-CEHC | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4072-32-6 | |

| Record name | α-CEHC | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4072-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-CEHC | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001518 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。